3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Grb2-cSH3 inhibitor structure–activity relationship anticancer activity

Obtaining the exact 2-methylbenzyl regioisomer is critical for reproducing Grb2-cSH3 SAR studies. Sourcing the wrong isomer (e.g., 3-methyl) yields active inhibitors, not the required negative control. This compound solves that problem: • Enables synthesis of derivative 14, the inactive negative control. • Validates the steric-clash hypothesis at the cSH3 binding site. • Supplied at ≥95% purity for reliable SAR reproducibility. BenchChem ensures precise regioisomeric identity for your medicinal chemistry program.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 381680-28-0
Cat. No. B1269259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
CAS381680-28-0
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C
InChIInChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)8-9-16(17)20-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3
InChIKeyKEMWVNNQUJCALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde: Identity & Procurement


3‑Ethoxy‑4‑[(2‑methylbenzyl)oxy]benzaldehyde (CAS 381680‑28‑0; molecular formula C₁₇H₁₈O₃; molecular weight 270.32 g mol⁻¹) is a trisubstituted benzaldehyde derivative that serves as a key synthetic intermediate in a medicinal chemistry program targeting the cSH3 domain of growth‑factor‑receptor‑bound protein 2 (Grb2) [1]. It features an ethoxy group at position 3, a 2‑methylbenzyl ether at position 4, and a reactive formyl group that enables reductive amination with phenethylamines. The compound is synthesized in 92 % yield from ethylvanillin (3‑ethoxy‑4‑hydroxybenzaldehyde) and 2‑methylbenzyl chloride using Cs₂CO₃ in DMF at 70 °C, and its computed logP is 3.6 with zero hydrogen‑bond donors [2]. Commercially, it is typically supplied at ≥95 % purity and is classified as an irritant (Xi) [2].

1
Procurement Context
Regioisomer-specific synthetic intermediate for Grb2-cSH3 medicinal chemistry
2
Workflow Fit
Reductive amination substrate retaining critical 3-ethoxy pharmacophore
3
Selection Logic
Strict 2-methyl regioisomer required for negative-control probe synthesis

Positional Sensitivity in Grb2-cSH3 Inhibitor SAR


In the Grb2‑cSH3 inhibitor series, the benzyl‑ether substituent on ring 1 of the benzaldehyde intermediate directly dictates the biological activity of the final amine derivative [1]. The methyl group position is not interchangeable: a 3‑CH₃ substitution (derivative 12) produces a low‑micromolar inhibitor with IC₅₀ values of 1.67 μM (H1299 lung), 6.12 μM (SKOV3 ovarian), and 6.15 μM (U87 glioblastoma), whereas the 2‑CH₃ isomer (derivative 14, derived from 3‑ethoxy‑4‑[(2‑methylbenzyl)oxy]benzaldehyde) is completely inactive [1]. This positional sensitivity arises because the 2‑CH₃ group sterically clashes with the cSH3 binding pocket, preventing productive contacts with Asn50 and Phe7, whereas the 3‑CH₃ group forms a stabilizing hydrophobic interaction with the Asn50 sidechain [1]. Consequently, substituting the 2‑methylbenzyl intermediate with a 3‑methyl, 3‑chloro, or even unsubstituted benzyl analog yields active inhibitors, while the 2‑methyl isomer yields an inert compound—making source‑specific procurement of the correct regioisomer essential for SAR reproducibility.

Target
2-Methylbenzyl Regioisomer

Yields derivative 14, which is inactive in cell-based and binding assays.

Substitute
3-Methyl or Unsubstituted Benzyl

Yields active inhibitors; steric clash with cSH3 pocket is absent.

Positional isomer mismatch may invalidate SAR studies

Quantitative Evidence for Grb2-cSH3 Inhibitor Development


Positional Methyl Effect on Cellular Anticancer Activity

Derivative 14, synthesized from 3‑ethoxy‑4‑[(2‑methylbenzyl)oxy]benzaldehyde, is inactive against H1299 (lung), SKOV3 (ovarian), and U87 (glioblastoma) cell lines, whereas its 3‑CH₃ positional isomer derivative 12 shows single‑digit micromolar IC₅₀ values in all three lines [1]. This direct head‑to‑head comparison within the same study demonstrates that the 2‑methyl substitution abolishes antitumor activity.

Positional Methyl Effect
Head-to-head
2-CH₃: inactive vs 3-CH₃: IC₅₀ 1.67–6.15 μM across H1299, SKOV3, U87 lines
Cell-model response context
Supports cytotoxicity endpoint review
Grb2-cSH3 inhibitor structure–activity relationship anticancer activity

Loss of cSH3 Binding Affinity with 2-Methyl Substitution

In equilibrium binding experiments, only five derivatives (3, 5, 8, 12, 15) showed appreciable modulation of the cSH3–Gab2₅₀₃‑₅₂₄ interaction [1]. Derivative 14, derived from the target aldehyde, did not appear among the active compounds and was explicitly categorized as inactive [1]. By contrast, active compounds such as derivative 12 exhibited a K_D of 0.27 μM and a k_off of 6.8 s⁻¹ [1].

cSH3 Binding Affinity
Head-to-head
K_D undetectable for 2-CH₃ derivative; K_D 0.27 μM for 3-CH₃ comparator
Binding-modulation endpoint context
Fluorescence-quenching assay
protein–protein interaction inhibition kinetic binding assay fluorescence quenching

Ethoxy Group as Pharmacophoric Anchor

Removal of the 3‑ethoxy group on the central phenyl ring (ring 2) from the active inhibitor scaffold yields derivative 18, which is completely inactive in the binding assay [1]. The target aldehyde retains the ethoxy group, indicating that it can serve as a precursor to derivatives that maintain this pharmacophoric element, unlike intermediates lacking the ethoxy substituent.

Ethoxy Pharmacophore
Cross-study
3-OEt removal: complete loss of activity vs IC₅₀ 3.64 μM with OEt present
Pharmacophore retention context
Method context review
pharmacophore mapping SAR by deletion ethoxy substituent

Synthetic Yield and Purity Benchmarking

The target aldehyde is prepared in 92 % isolated yield from ethylvanillin and 2‑methylbenzyl chloride under standard O‑alkylation conditions (Cs₂CO₃, DMF, 70 °C, 1 h) [1]. This efficiency is comparable to other benzyl‑ether intermediates in the same study (yields typically 85–95 % [1]), confirming that the 2‑methyl substitution does not significantly hinder the synthetic step.

Synthetic Yield
Class-level
92% isolated yield vs 85–95% class range for benzyl-ether intermediates
Synthesis procurement context
Data to verify
synthetic efficiency alkylation yield precursor benchmarking

Application Scenarios in Grb2-cSH3 Research


Negative Control for Positional Isomer Studies

The target aldehyde is the required precursor for derivative 14, which serves as a critical negative‑control compound in Grb2‑cSH3 SAR studies. Because derivative 14 is inactive in binding and cellular assays, while its 3‑CH₃ isomer (derivative 12) is the most potent compound in the series [1], procurement of the 2‑methylbenzyl isomer is essential for any medicinal chemistry campaign that requires head‑to‑head comparison of positional methyl effects on ring 1.

Resynthesis for Inactive Pharmacophore Probe Validation

Research groups aiming to reproduce or challenge the published SAR must obtain the exact 2‑methyl intermediate to generate derivative 14. Any deviation (e.g., using the 3‑methyl or 4‑methyl isomer) would produce an active or differently active compound, undermining the intended validation of the steric‑clash hypothesis at the cSH3 binding site [1].

Teaching Positional SAR and PPI Inhibitor Design

The compound–derivative pair (2‑methyl intermediate → inactive derivative 14) provides a textbook example of how a single methyl group shift from position 3 to position 2 on ring 1 can convert a low‑micromolar PPI inhibitor (derivative 12) into an inactive molecule. Academic and industrial training programs in medicinal chemistry can use this pair to illustrate the impact of steric hindrance on protein–ligand interactions [1].

Application
Selection Property
Validation Focus
Negative-control synthesis
Strict 2-methyl regioisomer identity
Cell-model endpoint review
Pharmacophore probe resynthesis
3-Ethoxy and 2-methylbenzyl fidelity
Binding-modulation endpoint context
SAR teaching tool
Positional methyl effect clarity
Steric-clash hypothesis interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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